N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
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Overview
Description
N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound with the molecular formula C20H19ClN2O4S2 and a molecular weight of 450.96 g/mol. This compound is a sulfonamide derivative, which is often used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves multiple steps. One common synthetic route includes the nitration of a precursor compound, followed by the conversion of the nitro group to an amine, and finally, a bromination step . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield .
Chemical Reactions Analysis
N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where common reagents such as sodium azide (NaN3) are used.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaN3 can lead to the formation of azide derivatives .
Scientific Research Applications
N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s sulfonamide group makes it a potential candidate for pharmaceutical research, particularly in the development of drugs that target specific enzymes or receptors.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) can be compared with other similar compounds, such as:
- N,N’-(1,2-Phenylene)bis(4-methylbenzenesulfonamide)
- N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide)
- N,N’-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the chloro group in N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) makes it unique and can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C20H19ClN2O4S2 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[3-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-14-6-10-16(11-7-14)28(24,25)22-19-5-3-4-18(21)20(19)23-29(26,27)17-12-8-15(2)9-13-17/h3-13,22-23H,1-2H3 |
InChI Key |
WSOGQXBNBUXLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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